CID 78063851

Description

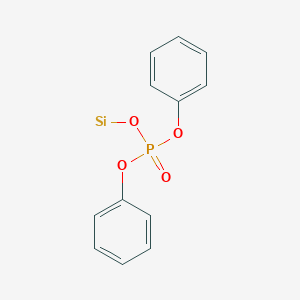

CID 78063851 (PubChem Compound Identifier 78063851) is a chemical entity registered in the PubChem database. This absence highlights the need to consult authoritative chemical databases (e.g., PubChem, ChEMBL) or primary literature for precise molecular details, such as its IUPAC name, molecular formula, or functional groups.

Properties

Molecular Formula |

C12H10O4PSi |

|---|---|

Molecular Weight |

277.26 g/mol |

InChI |

InChI=1S/C12H10O4PSi/c13-17(16-18,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |

InChI Key |

HRFFKIQDVPOPIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)O[Si] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78063851 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78063851 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78063851 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, methodologies for comparing structurally or functionally analogous compounds can be extrapolated from the evidence. Below is a framework for such comparisons, based on examples from related studies:

Table 1: General Framework for Compound Comparison

| Parameter | CID 78063851 (Hypothetical) | Example Compound (e.g., Betulin, CID 72326) | Functional Analog (e.g., Probiotics for CID*) |

|---|---|---|---|

| Structural Features | Not available | Pentacyclic triterpenoid skeleton | Microbial strains (e.g., Bifidobacterium) |

| Bioactivity | Unknown | Anti-inflammatory, antiviral properties | Reduces chemotherapy-induced diarrhea (CID) |

| Mechanism of Action | Undocumented | Targets viral entry or host pathways | Modulates gut microbiota, strengthens barrier |

| Clinical Relevance | Unclear | Investigated for cancer and HIV therapies | Meta-analysis supports efficacy (OR = 0.26) |

| Safety Profile | Not assessed | Low toxicity in preclinical models | Generally safe, minimal adverse effects |

This terminological overlap necessitates careful disambiguation in literature reviews .

Key Observations from Evidence

Structural Analogues: Compounds like betulin (CID 72326) and its derivatives (e.g., 3-O-caffeoyl betulin, CID 10153267) are compared via 2D/3D structural overlays to assess binding or functional similarities (Figure 8 in ). Such methods could apply to this compound if structural data were available . Mass spectrometry (MS) techniques, including collision-induced dissociation (CID), are critical for differentiating isomers (e.g., ginsenosides) based on fragmentation patterns. This approach might resolve ambiguities in this compound’s identity if paired with spectral data .

Functional Analogues :

- Probiotics (e.g., Bifidobacterium) and drugs like celecoxib reduce chemotherapy-induced diarrhea (CID) incidence by 8.3–26.4% in clinical trials. While unrelated to the compound this compound, this highlights the importance of functional context in comparative studies .

- For this compound, functional comparisons would require data on its therapeutic targets, pharmacokinetics, or toxicity, which are absent in the evidence.

Limitations and Recommendations

Data Gaps : The absence of this compound’s structural or bioactivity data in the provided evidence limits actionable comparisons.

Terminology Conflicts: The acronym "CID" refers to both PubChem identifiers and chemotherapy-induced diarrhea, necessitating precise terminology in searches.

Next Steps :

- Query PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) for this compound’s molecular descriptors.

- Use cheminformatics tools (e.g., molecular docking, QSAR models) to predict properties if experimental data are sparse.

- Explore patents or preprint repositories (e.g., ChemRxiv) for unpublished studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.